![molecular formula C18H22N2O3S B2370906 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 1797641-39-4](/img/structure/B2370906.png)
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide
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Overview
Description
“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in drug discovery due to their versatility .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, a methoxy group, and a sulfonamide group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The methoxy group (-OCH3) is a common ether group in organic chemistry. The sulfonamide group (-SO2NH2) is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Pyrrolidines can undergo a variety of reactions, including ring-opening reactions . The methoxy group might undergo reactions involving the breaking of the carbon-oxygen bond. The sulfonamide group could potentially undergo reactions at the nitrogen or sulfur atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the pyrrolidine ring might influence its solubility and stability .Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyrrolidine ring in this compound serves as a versatile scaffold for designing biologically active molecules. Medicinal chemists widely use it to create compounds for treating human diseases. Key features include:
- Non-Planarity and Pseudorotation : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Antibacterial Agents
Researchers have investigated the antibacterial activity of pyrrolidine derivatives. Structure-activity relationship (SAR) studies revealed that different N’-substituents and 4’-phenyl substituents impact activity. For instance:
Computational Chemistry
Researchers use computational methods (such as molecular docking and molecular dynamics simulations) to explore the compound’s interactions with target proteins. These studies aid in predicting binding affinities and guiding drug development.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Mode of Action
For instance, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been reported to inhibit the protoporphyrinogen oxidase (ppo) enzyme , which plays a crucial role in the biosynthesis of heme and chlorophyll. Inhibition of PPO can lead to significant herbicidal activity .
Future Directions
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-4-3-5-18(12-14)24(21,22)19-15-6-8-16(9-7-15)20-11-10-17(13-20)23-2/h3-9,12,17,19H,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQBMSFYHQWHAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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